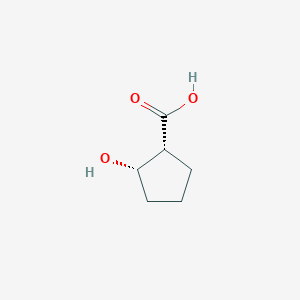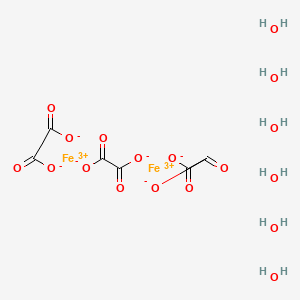
4-Benzylidene-2-phenyl-2-oxazolin-5-one
Overview
Description
4-Benzylidene-2-phenyl-2-oxazolin-5-one, also known as 4-benzal-2-phenyl-5-oxazolone, is an azlactone compound. It is characterized by its unique structure, which includes a benzylidene group attached to an oxazolinone ring. This compound has been studied for its interesting photochemical properties, including geometric isomerization and hydrogen abstraction from solvents .
Preparation Methods
The synthesis of 4-Benzylidene-2-phenyl-2-oxazolin-5-one typically involves the condensation of benzaldehyde with hippuric acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the oxazolinone ring. The reaction conditions often include the use of acetic anhydride and a catalytic amount of sulfuric acid to facilitate the cyclization process .
Chemical Reactions Analysis
4-Benzylidene-2-phenyl-2-oxazolin-5-one undergoes several types of chemical reactions, including:
Geometric Isomerization: This photochemical process involves the conversion between different geometric isomers of the compound under the influence of light.
Hydrogen Abstraction: This reaction involves the removal of a hydrogen atom from a solvent molecule, facilitated by the compound’s photochemical properties.
Common reagents used in these reactions include light sources for photochemical reactions and solvents that can participate in hydrogen abstraction.
Scientific Research Applications
4-Benzylidene-2-phenyl-2-oxazolin-5-one has several applications in scientific research:
Mechanism of Action
The primary mechanisms by which 4-Benzylidene-2-phenyl-2-oxazolin-5-one exerts its effects include:
Geometric Isomerization: The compound absorbs light, leading to the rearrangement of its molecular structure into different geometric isomers.
Hydrogen Abstraction: The compound can abstract hydrogen atoms from solvent molecules, generating radicals that can participate in further chemical reactions.
These mechanisms involve the interaction of the compound with light and solvent molecules, leading to changes in its structure and reactivity.
Comparison with Similar Compounds
4-Benzylidene-2-phenyl-2-oxazolin-5-one can be compared with other azlactones and oxazolinones:
4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one: Similar in structure but with an ethoxymethylene group instead of a benzylidene group.
3-Phenyl-5-isoxazolone: Another related compound with a different ring structure.
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Shares some structural similarities but differs in the ring system and functional groups.
The uniqueness of this compound lies in its specific photochemical properties and the ability to undergo geometric isomerization and hydrogen abstraction, which are not as prominent in the similar compounds listed above .
Properties
IUPAC Name |
(4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-11H/b14-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDOKJVMHZUBTN-KAMYIIQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842-74-0 | |
| Record name | Hippuric-benzaldehyde azalactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000842740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC3334 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3334 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC291 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
A1: Researchers attempting to replicate the synthesis of 3-substituted pyruvic acids by reacting 4-Benzylidene-2-phenyl-2-oxazolin-5-one with formic acid were unable to obtain the claimed α-oxocarboxylic acid product [, ]. Instead, they observed primarily starting material and some hydrolysis product (2-benzoylaminocinnamic acid) after short reaction times. Prolonged heating yielded predominantly 2-benzoylaminocinnamic acid, with no detectable CO evolution, contrary to what would be expected if the reaction proceeded as initially described [, ].
Q1: What is the significance of the differing results observed in the attempted synthesis of 3-substituted pyruvic acids?
A1: The inability to replicate the initial findings highlights the importance of reproducibility in scientific research. The discrepancies could be attributed to various factors, such as differences in reaction conditions, purity of reagents (particularly the formic acid), or even subtle variations in experimental procedures. Further investigation and clarification are necessary to determine the true course of the reaction between this compound and formic acid and to validate the original claims.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![CATECHOL, [14C(U)]](/img/new.no-structure.jpg)





